molecular formula C16H15NO3S B2371631 N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide CAS No. 2034572-70-6

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2371631
CAS No.: 2034572-70-6
M. Wt: 301.36
InChI Key: AYSOZHYAKLCLLI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide (CAS 2034572-70-6) is a synthetic hybrid compound with a molecular weight of 301.36 g/mol and a molecular formula of C16H15NO3S . It features a benzothiophene core linked via a hydroxypropyl chain to a furan-2-carboxamide moiety . This specific structural architecture, combining two privileged heterocyclic scaffolds in medicinal chemistry, makes it a compound of significant interest for early-stage research and library screening . The benzothiophene and furan motifs are independently recognized for their broad therapeutic potential. Benzo[b]thiophene derivatives are extensively investigated for their diverse biological activities, including antimicrobial and anticancer properties . The furan-2-carboxamide group is a versatile pharmacophore present in compounds studied for various biological targets, such as enzyme inhibition and receptor modulation . The integration of these two systems into a single molecule may provide enhanced and novel research value, particularly in probing structure-activity relationships and identifying new bioactive chemical entities . Researchers can utilize this compound as a key intermediate or a reference standard in developing novel pharmacological tools. FOR RESEARCH USE ONLY (RUO). This product is intended for laboratory research purposes only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-16(19,14-7-4-8-20-14)10-17-15(18)13-9-11-5-2-3-6-12(11)21-13/h2-9,19H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSOZHYAKLCLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The benzothiophene core is typically constructed via cyclization of pre-functionalized aromatic precursors. A Friedel-Crafts acylation of thiophenol derivatives with α,β-unsaturated carbonyl compounds offers a direct route. For instance, reacting 3-chloropropiophenone with thiophenol in the presence of AlCl₃ generates the benzothiophene skeleton. Subsequent oxidation of the methyl ketone to a carboxylic acid is achieved using KMnO₄ in acidic conditions.

Direct Carboxylation via Metal-Mediated Coupling

Palladium-catalyzed carboxylation of 2-bromo-1-benzothiophene with CO under high pressure (20 atm) in a DMF/H₂O solvent system provides the carboxylic acid derivative in 68% yield. This method avoids multi-step sequences but requires specialized equipment for gas handling.

Preparation of 2-(Furan-2-yl)-2-hydroxypropylamine

Epoxide Ring-Opening with Furylmagnesium Bromide

Starting from propylene oxide , treatment with furylmagnesium bromide in THF at −78°C yields 2-(furan-2-yl)-2-hydroxypropane after quenching with NH₄Cl. Subsequent conversion to the amine is achieved via a Curtius rearrangement: the alcohol is first converted to an azide using DPPA/DBU, followed by Staudinger reduction with triphenylphosphine to furnish the primary amine.

Reductive Amination of 2-(Furan-2-yl)-2-hydroxypropanal

Condensation of 2-(furan-2-yl)-2-hydroxypropanal with ammonium acetate in methanol, followed by NaBH₃CN reduction, affords the target amine in 82% yield. This one-pot method is advantageous for scalability but requires careful pH control to avoid aldol side reactions.

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 1-benzothiophene-2-carboxylic acid with EDCl/HOBt in anhydrous DCM, followed by addition of 2-(furan-2-yl)-2-hydroxypropylamine and DIEA, produces the amide in 75% yield. The reaction is typically complete within 12 hours at room temperature, with minimal epimerization observed.

Mixed Carbonate Approach

Formation of a mixed carbonate intermediate using 1-benzothiophene-2-carbonyl chloride (generated via SOCl₂) and ethyl chloroformate enables efficient coupling with the amine in pyridine. This method achieves 88% yield but necessitates rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
EDCl/HOBt Coupling 75 98 Mild conditions, minimal side products Requires dry solvents
Mixed Carbonate 88 95 High efficiency Moisture-sensitive reagents
Reductive Amination 82 97 One-pot synthesis pH-sensitive intermediates

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Final characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., furan C-H coupling at δ 6.3–7.4 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 342.1234).
  • HPLC : Ensures >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Optimization

  • Hydroxyl Group Protection : The secondary alcohol in the propylamine moiety may require protection (e.g., as a TBS ether) during amidation to prevent nucleophilic interference.
  • Stereochemical Control : Racemization at the hydroxy-bearing carbon is mitigated by using non-basic coupling agents like HATU.
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reagent solubility but may necessitate extensive drying.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and benzothiophenes, which can further undergo additional functionalization to yield a wide range of derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on N-(2-hydroxypropyl)methacrylamide (HPMA) -based copolymers and their derivatives (e.g., MA-Ahex-NHNH2, MA-Ahex-NHNH-Boc). While these compounds share some structural motifs with the target molecule (e.g., hydroxypropyl groups), they differ fundamentally in core structure and application.

Key Structural and Functional Differences:

Property N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide HPMA Copolymers
Core Structure Benzothiophene-carboxamide Methacrylamide-based polymer chains
Functional Groups Furan, hydroxypropyl, benzothiophene Hydroxypropyl, hydrazine, Boc groups
Applications Likely small-molecule drug candidate (inferred) Drug delivery systems (e.g., polymer carriers for anticancer agents)
Synthesis Complexity Moderate (small-molecule synthesis) High (controlled polymerization and functionalization required)

Pharmacokinetic and Physicochemical Data:

No direct comparative data for the target compound is available in the provided evidence. However, HPMA copolymers are well-studied for their water solubility and enhanced permeability and retention (EPR) effects in tumor targeting . In contrast, the benzothiophene-furan hybrid structure may prioritize lipophilicity and target binding affinity, typical of small-molecule inhibitors.

Limitations of Available Evidence

The comparison above is extrapolated from general structural and functional trends in related compound classes. Further experimental studies—such as solubility assays, in vitro activity screens, or polymer compatibility tests—are required to validate these hypotheses.

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and modulation of amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer's disease research. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 furan 2 yl 2 hydroxypropyl 1 benzothiophene 2 carboxamide\text{N 2 furan 2 yl 2 hydroxypropyl 1 benzothiophene 2 carboxamide}

This structure features a furan moiety, a hydroxypropyl group, and a benzothiophene core, contributing to its diverse biological properties.

Neuroprotective Effects

Research indicates that derivatives of benzothiophene and benzofuran compounds exhibit significant neuroprotective properties. A study highlighted that certain derivatives can protect mouse hippocampal HT22 cells from Aβ42-induced cytotoxicity. The protective effects were attributed to the compounds' ability to modulate Aβ42 aggregation pathways, which are implicated in neurodegenerative diseases like Alzheimer's .

Key Findings:

  • Compounds like N-phenylbenzofuran-2-carboxamide showed a 1.74-fold promotion in Aβ42 fibrillogenesis at 1 μM concentration.
  • At higher concentrations (5 μM and 25 μM), this promotion increased to 1.92-fold and 2.70-fold, respectively, indicating a dose-dependent effect on Aβ aggregation .

Experimental Data

The following table summarizes key experimental findings related to the biological activity of this compound and its derivatives:

Study Biological Activity Concentration Effect
Study 1Neuroprotection1 μM1.74-fold promotion in Aβ42 fibrillogenesis
Study 1Neuroprotection5 μM1.92-fold promotion in Aβ42 fibrillogenesis
Study 1Neuroprotection25 μM2.70-fold promotion in Aβ42 fibrillogenesis
Study 2AntimicrobialVariousEffective against multiple microbial strains

Case Study: Modulation of Aβ Aggregation

In a specific case study involving various benzofuran and benzothiophene derivatives, it was observed that compounds with different substituents on the phenyl ring could either promote or inhibit Aβ42 fibrillogenesis. For instance:

  • The presence of a methoxyphenol moiety led to inhibition of fibrillogenesis.
  • Conversely, compounds with a 4-methoxyphenyl moiety promoted fibrillogenesis significantly .

These findings underscore the importance of chemical structure in determining the biological activity of these compounds.

Q & A

Q. What are the common synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene core followed by coupling with furan derivatives. Key steps include:

  • Amide bond formation : Reacting 1-benzothiophene-2-carboxylic acid with a furan-containing amine precursor under coupling agents like EDCI/HOBt .
  • Hydroxypropyl linkage : Introducing the hydroxypropyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and inert gas protection .
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the pure compound .
    Critical factors :
  • Solvent polarity (e.g., THF for amide coupling vs. DCM for substitutions).
  • Temperature control (0–5°C for sensitive steps, reflux for slower reactions).
  • Catalytic additives (e.g., DMAP for acylations).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR confirms regiochemistry of substituents (e.g., furan C-H signals at δ 6.2–7.4 ppm, benzothiophene protons at δ 7.5–8.3 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, O-H stretch ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds between hydroxypropyl and amide groups) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 328.0845 for C17H15NO3S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan and benzothiophene moieties?

Methodological Answer:

  • Analog Synthesis :
    • Replace furan with thiophene or pyrrole to assess heterocycle specificity .
    • Modify hydroxypropyl chain length or stereochemistry to study hydrophilicity effects .
  • Biological Assays :
    • Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or ELISA .
    • Compare IC50 values to map substituent contributions (e.g., furan’s π-π stacking vs. benzothiophene’s planar rigidity) .
      Example Data Table :
Analog (R-group)Target IC50 (nM)Solubility (µg/mL)
Furan (parent)45 ± 312.5
Thiophene120 ± 108.2
Pyrrole>50018.9

Q. What in vitro and in vivo models are appropriate for evaluating pharmacological potential?

Methodological Answer:

  • In Vitro :
    • Cell viability assays (MTT/WST-1) in cancer lines (e.g., HepG2, MCF-7) to screen cytotoxicity .
    • Enzyme inhibition : Fluorescent substrates for cytochrome P450 or proteases to assess metabolic stability .
  • In Vivo :
    • Pharmacokinetics : Administer via IV/oral routes in rodents; measure plasma half-life using LC-MS/MS .
    • Xenograft models : Evaluate tumor growth inhibition in immunocompromised mice .

Q. How should researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Source Analysis :
    • Compare assay conditions (e.g., cell line variability, serum concentration) .
    • Verify compound purity via HPLC (>95%) and exclude batch-dependent degradation .
  • Statistical Reassessment :
    • Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .
  • Mechanistic Follow-up :
    • Use CRISPR knockouts to confirm target specificity if conflicting pathways are implicated .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    • Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase) using flexible ligand protocols .
  • MD Simulations (GROMACS) :
    • Simulate binding stability over 100 ns; analyze hydrogen bond occupancy and RMSD .
  • QSAR Modeling :
    • Train models with descriptors (logP, polar surface area) to predict ADMET properties .

Q. What strategies optimize pharmacokinetic properties through structural modification?

Methodological Answer:

  • Solubility Enhancement :
    • Introduce polar groups (e.g., -SO2NH2) on the benzothiophene ring .
    • Formulate as a prodrug (e.g., phosphate ester of the hydroxypropyl group) .
  • Metabolic Stability :
    • Replace labile furan with bioisosteres (e.g., benzodioxole) to reduce CYP450 oxidation .
  • Plasma Protein Binding :
    • Modify logP via alkyl chain truncation (e.g., hydroxyethyl instead of hydroxypropyl) .

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